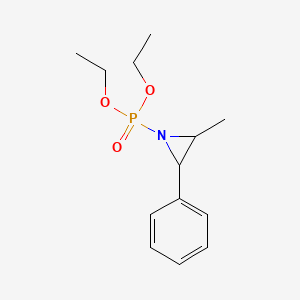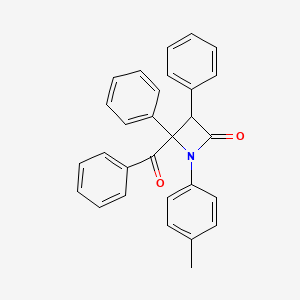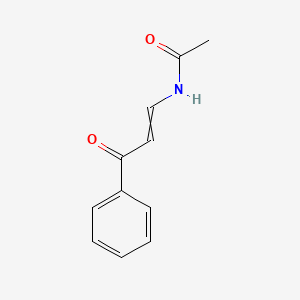
2-Hydroperoxyoctadec-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroperoxyoctadec-2-enoic acid is a hydroperoxide derivative of octadecenoic acid It is a carboxylic acid with a hydroperoxy group attached to the second carbon of the octadecenoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroperoxyoctadec-2-enoic acid typically involves the hydroperoxidation of octadecenoic acid. This can be achieved through the reaction of octadecenoic acid with hydrogen peroxide in the presence of a catalyst, such as tungsten oxide. The reaction conditions often include a controlled temperature and pH to ensure the selective formation of the hydroperoxide group at the second carbon position .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroperoxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the desired product. The use of solid catalysts, such as tungsten oxide supported on alumina, can enhance the efficiency and selectivity of the hydroperoxidation process .
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydroperoxyoctadec-2-enoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The hydroperoxy group is highly reactive and can participate in numerous transformations.
Common Reagents and Conditions:
Oxidation: The hydroperoxy group can be further oxidized to form peroxy acids or other oxygenated derivatives.
Reduction: Reduction of the hydroperoxy group can yield hydroxyl derivatives.
Substitution: The hydroperoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products: The major products formed from these reactions include peroxy acids, hydroxyl derivatives, and various substituted octadecenoic acid derivatives .
Aplicaciones Científicas De Investigación
2-Hydroperoxyoctadec-2-enoic acid has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Hydroperoxyoctadec-2-enoic acid involves the generation of reactive oxygen species (ROS) through the decomposition of the hydroperoxy group. These ROS can interact with cellular components, leading to oxidative damage or signaling pathways activation. The compound’s molecular targets include lipids, proteins, and nucleic acids, which can undergo oxidation, resulting in various biological effects .
Comparación Con Compuestos Similares
- 2-Hydroperoxyoctadec-11-enoic acid
- 2-Hydroperoxyoctadec-9,12,15-trienoic acid
- 2-Hydroperoxyoctadec-11,14-dienoic acid
Comparison: 2-Hydroperoxyoctadec-2-enoic acid is unique due to the position of the hydroperoxy group at the second carbon, which imparts distinct reactivity and stability compared to other hydroperoxy derivatives. Its specific structure allows for selective reactions and applications that are not feasible with other similar compounds .
Propiedades
Número CAS |
80398-29-4 |
|---|---|
Fórmula molecular |
C18H34O4 |
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
2-hydroperoxyoctadec-2-enoic acid |
InChI |
InChI=1S/C18H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(22-21)18(19)20/h16,21H,2-15H2,1H3,(H,19,20) |
Clave InChI |
SEUIXDUVXOAFSY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC=C(C(=O)O)OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


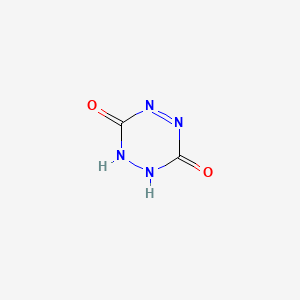
![1-Naphthalenamine, N-ethyl-4-[(4-nitrophenyl)azo]-](/img/structure/B14428988.png)

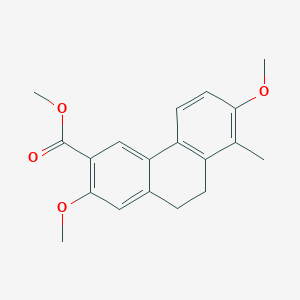
![1-(3,5-Dimethyl-1H-thieno[2,3-c][1,2]diazepin-1-yl)ethan-1-one](/img/structure/B14429001.png)
![2-hydroxy-2-oxoacetate;2-pyrrolidin-1-ium-1-ylethyl N-[2-(hexoxymethyl)phenyl]carbamate](/img/structure/B14429021.png)
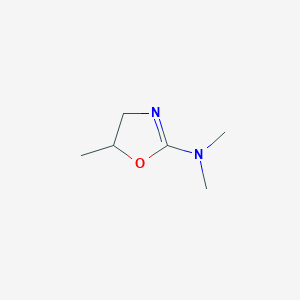
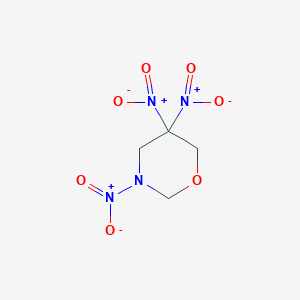
![1-Phenyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14429032.png)
![Bicyclo[4.1.0]hept-2-ene-7-carbonyl chloride](/img/structure/B14429033.png)
